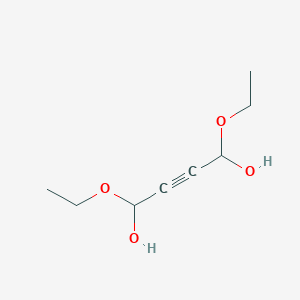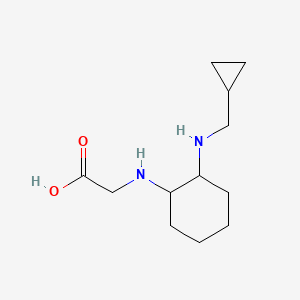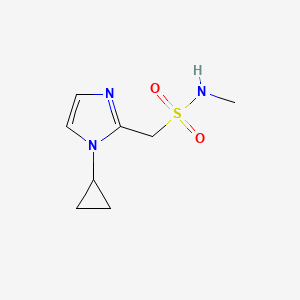
1,4-Diethoxybut-2-yne-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyne-1,4-diol, 1,4-diethoxy- is an organic compound with the molecular formula C8H14O4. It is a derivative of 2-Butyne-1,4-diol, where the hydroxyl groups are replaced by ethoxy groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne-1,4-diol, 1,4-diethoxy- typically involves the reaction of 2-Butyne-1,4-diol with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Ethyl alcohol
Industrial Production Methods
On an industrial scale, the production of 2-Butyne-1,4-diol, 1,4-diethoxy- follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous flow reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Butyne-1,4-diol, 1,4-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form saturated diols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 2-butane-1,4-diol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Butyne-1,4-diol, 1,4-diethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various polymers and resins.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Butyne-1,4-diol, 1,4-diethoxy- involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include functional groups such as carbonyls, halides, and unsaturated bonds. The pathways involved in its reactions often include nucleophilic substitution, addition, and elimination mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyne-1,4-diol
- 1,4-Butanediol
- 2-Butene-1,4-diol
Comparison
2-Butyne-1,4-diol, 1,4-diethoxy- is unique due to the presence of ethoxy groups, which enhance its solubility in organic solvents and alter its reactivity compared to its parent compound, 2-Butyne-1,4-diol. This modification allows for different applications and reactivity patterns, making it a valuable compound in various chemical processes.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
1,4-diethoxybut-2-yne-1,4-diol |
InChI |
InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h7-10H,3-4H2,1-2H3 |
InChI Key |
QSINFUNOPINNRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC(O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![12-Ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one](/img/structure/B15051086.png)

![4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B15051090.png)
![[(2S)-2-amino-3-carboxypropyl]trimethylazanium](/img/structure/B15051106.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B15051107.png)
![1-ethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051120.png)




![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051159.png)

